

Technical Guide: Spectroscopic Analysis of 2-Phenyl-3,1-benzoxazepine

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Compound of Interest

Compound Name: **2-Phenyl-3,1-benzoxazepine**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic profile of **2-Phenyl-3,1-benzoxazepine**. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a composite of expected spectroscopic values based on the analysis of structurally related benzoxazepine and benzoxazine derivatives. It includes anticipated data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a generalized experimental protocol for the synthesis and spectroscopic characterization is provided, alongside a workflow diagram for visual clarity.

Introduction

2-Phenyl-3,1-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine class, which are core structures in many biologically active molecules. These seven-membered rings containing oxygen and nitrogen atoms are of significant interest in medicinal chemistry for their potential as anticonvulsant, antimicrobial, and anticancer agents.^[1] A thorough understanding of their spectroscopic characteristics is crucial for synthesis verification, structural elucidation, and quality control in drug discovery and development.

The molecular structure of **2-Phenyl-3,1-benzoxazepine** consists of a benzene ring fused to a seven-membered oxazepine ring, with a phenyl substituent at the 2-position. Its molecular formula is $\text{C}_{15}\text{H}_{11}\text{NO}$ and it has a molecular weight of approximately 221.25 g/mol .^{[2][3]}

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-Phenyl-3,1-benzoxazepine**. These values are compiled from literature on analogous compounds and predictive models.

¹H NMR Spectroscopy

Proton NMR is essential for identifying the hydrogen environments in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the protons on the oxazepine ring.

Table 1: Predicted ¹H NMR Data for **2-Phenyl-3,1-benzoxazepine** (in DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.5 - 8.7	Singlet / Multiplet	1H	CH within the oxazepine ring[1]

| ~ 6.9 - 8.0 | Multiplet | 9H | Aromatic protons (fused benzene and phenyl rings)[1] |

Note: The exact chemical shifts and multiplicities will depend on the specific conformation and electronic environment of the molecule.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Key signals would include those for the imine carbon and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for **2-Phenyl-3,1-benzoxazepine** (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~ 160 - 168	C=N (Imine carbon)
~ 115 - 155	Aromatic carbons

| ~ 114 | CH within the oxazepine ring[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic peaks for **2-Phenyl-3,1-benzoxazepine** are expected to arise from the C=N, C=O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for **2-Phenyl-3,1-benzoxazepine**

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~ 3030 - 3100	Aromatic C-H Stretch	Medium-Weak[4]
~ 1625 - 1695	C=N Stretch (Imine)	Strong-Medium[1][5]
~ 1450 - 1600	Aromatic C=C Stretch	Medium[4]
~ 1250 - 1260	Asymmetric C-O-C Stretch	Strong[5]

| ~ 750 - 770 | Out-of-plane C-H Bending (Monosubstituted Benzene) | Strong[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

Table 4: Predicted Mass Spectrometry Data for **2-Phenyl-3,1-benzoxazepine**

m/z Value	Assignment
~ 221	[M] ⁺ (Molecular Ion)
~ 206	[M - CH ₃] ⁺ (For methylated analogues)[6]
~ 118	Fragment corresponding to the benzoxazepine core
~ 103	Fragment corresponding to the phenyl-imine moiety

| ~ 77 | Fragment corresponding to the phenyl group |

Note: Fragmentation patterns are predictive and can vary based on the ionization method used.

Experimental Protocols

This section outlines a general methodology for the synthesis and spectroscopic analysis of benzoxazepine derivatives, adaptable for **2-Phenyl-3,1-benzoxazepine**.

General Synthesis Protocol

A plausible synthesis route involves the cyclization reaction between a suitable salicylaldehyde derivative (containing the pre-formed benzene and hydroxyl group) and a phenyl-containing amine or imine precursor. One established method is the reaction of salicyl N-tosylimines with allenotes catalyzed by triphenylphosphine (PPh_3) to yield benzoxazepine derivatives.^[7]

- **Reactant Preparation:** Dissolve the salicyl N-tosylimine (1.0 eq) and a γ -substituted allenote (1.2 eq) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., Argon).
- **Catalyst Addition:** Add triphenylphosphine (PPh_3) (0.2 eq) to the mixture.
- **Reaction:** Stir the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to isolate the desired **2-Phenyl-3,1-benzoxazepine**.

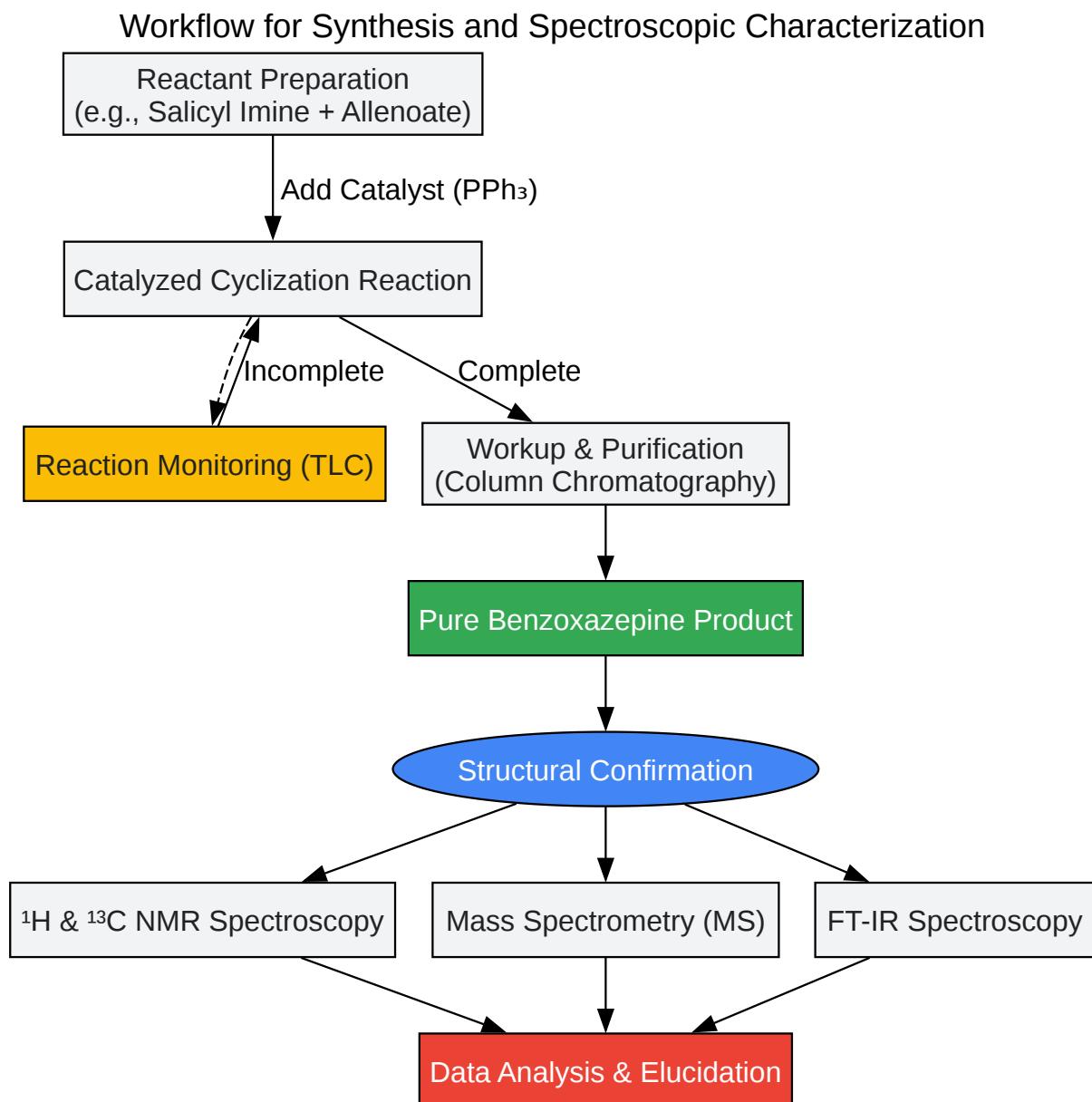
Spectroscopic Analysis Protocol

- **Sample Preparation:**
 - **NMR:** Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.

- IR: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation and Data Acquisition:
 - NMR: Record ^1H and ^{13}C NMR spectra on a 300 or 400 MHz spectrometer. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9]
 - IR: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm^{-1} .
 - MS: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a novel benzoxazepine derivative.



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Caption: Synthesis and analysis workflow for benzoxazepine derivatives.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Phenyl-3,1-benzoxazepine** based on data from related compounds. The tabulated data and generalized protocols offer a valuable resource for researchers involved in the synthesis and analysis of novel benzoxazepine derivatives. Experimental verification remains essential to confirm the precise spectroscopic values for this specific molecule.

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